molecular formula C8H9N3 B14687419 1-Phenylethyl azide CAS No. 32366-25-9

1-Phenylethyl azide

Cat. No.: B14687419
CAS No.: 32366-25-9
M. Wt: 147.18 g/mol
InChI Key: KOFFFKMEMKRWMT-UHFFFAOYSA-N
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Description

1-Phenylethyl azide is an organic compound characterized by the presence of an azide group (-N₃) attached to a phenylethyl moiety

Preparation Methods

1-Phenylethyl azide can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 1-phenylethyl bromide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile . The reaction typically proceeds under mild conditions, yielding the desired azide compound.

Industrial production methods for this compound are less commonly reported, but they would likely involve similar nucleophilic substitution reactions, optimized for large-scale synthesis. The choice of solvent, temperature, and reaction time would be adjusted to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Phenylethyl azide undergoes various chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:

The major products formed from these reactions include primary amines, triazoles, and various substituted azides, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Phenylethyl azide can be compared to other azide compounds, such as benzyl azide and phenyl azide. While all these compounds share the azide functional group, their reactivity and applications can differ based on the nature of the substituent attached to the azide group .

    Benzyl azide: Similar to this compound but with a benzyl group instead of a phenylethyl group.

    Phenyl azide: Contains a phenyl group directly attached to the azide group.

This compound is unique in its combination of the phenylethyl moiety and the azide group, offering distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-azidoethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-7(10-11-9)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFFFKMEMKRWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341065
Record name 1-Phenylethyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32366-25-9
Record name 1-Phenylethyl azide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylethyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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